molecular formula C17H12N6O2S B6478135 6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 1327232-64-3

6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B6478135
CAS No.: 1327232-64-3
M. Wt: 364.4 g/mol
InChI Key: LSWUXCZOHLVBDC-UHFFFAOYSA-N
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Description

6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C17H12N6O2S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.07424482 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Glucokinase (GK) . GK is a key regulator of glucose homeostasis and its small-molecule activators represent a promising opportunity for the treatment of type 2 diabetes .

Mode of Action

The compound acts as a partial activator of Glucokinase . It interacts with GK, enhancing its activity and thereby promoting glucose metabolism. This can help to lower blood glucose levels, which is beneficial in the management of type 2 diabetes .

Biochemical Pathways

The activation of GK by the compound influences the glycolysis pathway . By enhancing the activity of GK, the compound increases the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to increased glucose utilization and decreased blood glucose levels .

Pharmacokinetics

These properties would have been key factors in its advancement into human clinical trials .

Result of Action

The activation of GK by the compound leads to increased glucose metabolism, which can help to lower blood glucose levels. This is particularly beneficial in the context of type 2 diabetes, where the body is unable to effectively regulate blood glucose levels .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-17(10-1-2-12-14(5-10)26-9-20-12)23-7-11(8-23)16-21-15(22-25-16)13-6-18-3-4-19-13/h1-6,9,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWUXCZOHLVBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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